molecular formula C18H12FN3O3 B12115967 5-fluoro-3-methyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide

5-fluoro-3-methyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide

Cat. No.: B12115967
M. Wt: 337.3 g/mol
InChI Key: PVZDAAUCAPACRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-fluoro-3-methyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide is a synthetic organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-3-methyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of Benzofuran Core: Starting with a suitable phenol derivative, cyclization reactions can be employed to form the benzofuran core.

    Introduction of Fluorine and Methyl Groups: Fluorination and methylation reactions can be carried out using reagents like N-fluorobenzenesulfonimide (NFSI) and methyl iodide, respectively.

    Oxadiazole Ring Formation: The oxadiazole ring can be synthesized through cyclization reactions involving hydrazides and carboxylic acids.

    Final Coupling: The final step involves coupling the benzofuran core with the oxadiazole derivative using amide bond formation techniques.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. Techniques like continuous flow chemistry and automated synthesis may be employed to scale up the production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group, forming corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the oxadiazole ring or the benzofuran core, leading to various reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the fluorine and phenyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Reagents like sodium hydride (NaH) or halogenating agents under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-fluoro-3-methyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

  • 5-fluoro-2-methyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-3-carboxamide
  • 5-chloro-3-methyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide

Uniqueness

The uniqueness of 5-fluoro-3-methyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom, in particular, can enhance its stability and lipophilicity, potentially leading to improved pharmacokinetic properties.

Properties

Molecular Formula

C18H12FN3O3

Molecular Weight

337.3 g/mol

IUPAC Name

5-fluoro-3-methyl-N-(4-phenyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide

InChI

InChI=1S/C18H12FN3O3/c1-10-13-9-12(19)7-8-14(13)24-16(10)18(23)20-17-15(21-25-22-17)11-5-3-2-4-6-11/h2-9H,1H3,(H,20,22,23)

InChI Key

PVZDAAUCAPACRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)F)C(=O)NC3=NON=C3C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.